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Compound of Interest

Compound Name: 1-Allyl-2-chlorobenzene

Cat. No.: B074121 Get Quote

An In-depth Technical Guide to 1-Allyl-2-chlorobenzene: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 1-allyl-2-chlorobenzene (also

known as o-chloroallylbenzene), a halogenated aromatic compound. The information is

intended for researchers, chemists, and professionals in the fields of organic synthesis and

drug development, focusing on its molecular characteristics, physicochemical properties, and

synthetic methodologies.

Molecular Structure and Identifiers
1-Allyl-2-chlorobenzene is an organic compound characterized by a benzene ring substituted

with a chlorine atom and an allyl group at adjacent (ortho) positions.[1] Its unique structure,

combining the reactivity of an aromatic halide and an alkene, makes it a versatile intermediate

in organic synthesis.

Caption: 2D Molecular Structure of 1-allyl-2-chlorobenzene.

Table 1: Chemical Identifiers and Properties This table summarizes the key identifiers and

physicochemical properties of 1-allyl-2-chlorobenzene.
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Property Value Reference

Molecular Formula C₉H₉Cl [1]

Molecular Weight 152.62 g/mol [2]

Monoisotopic Mass 152.03928 Da [1]

IUPAC Name
1-chloro-2-(prop-2-en-1-

yl)benzene
[1]

CAS Number 1587-07-1

SMILES C=CCC1=CC=CC=C1Cl [1]

InChI
InChI=1S/C9H9Cl/c1-2-5-8-6-

3-4-7-9(8)10/h2-4,6-7H,1,5H2
[1]

InChIKey
MMNZJCWUBKBTNG-

UHFFFAOYSA-N
[1]

Predicted XlogP 3.6 [1]

Spectroscopic Characterization (Predicted)
While extensive experimental spectra for 1-allyl-2-chlorobenzene are not readily available in

public databases, its spectral characteristics can be reliably predicted based on its constituent

functional groups: an ortho-disubstituted chlorinated benzene ring and a terminal allyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts The following chemical shifts (in ppm) are

predicted for a CDCl₃ solvent. Aromatic protons (H-Ar) would exhibit complex splitting patterns.
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Atom Type
Predicted ¹H Shift
(ppm)

Predicted ¹³C Shift
(ppm)

Notes

Aromatic 7.1 - 7.5 127 - 138
Four distinct signals in

a complex multiplet.[3]

Allyl -CH₂- ~3.4 ~35 Typically a doublet.

Allyl -CH= 5.8 - 6.1 ~136

A multiplet resulting

from coupling to

adjacent protons.[4]

Allyl =CH₂ 5.0 - 5.2 ~116

Two distinct signals,

each appearing as a

doublet of doublets.[4]

Aromatic C-Cl - ~134
Quaternary carbon, no

attached proton.[5]

Aromatic C-C - ~136
Quaternary carbon, no

attached proton.

Table 3: Predicted Key Infrared (IR) Absorption Bands The IR spectrum is expected to show

characteristic peaks for both the aromatic and alkene moieties.
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Vibration Type Reference

Aromatic C-H 3030 - 3080 Stretching [6]

Alkenyl =C-H 3020 - 3100 Stretching [7]

Alkane C-H (Allylic) 2850 - 2960 Stretching [7]

Alkene C=C ~1640 Stretching [7]

Aromatic C=C 1450 - 1600 Ring Stretching [6]

Alkenyl =C-H (Out-of-

plane)
910 and 990

Bending

(monosubstituted

alkene)

[7]

Aromatic C-H (Out-of-

plane)
~750

Bending (ortho-

disubstitution)

Aromatic C-Cl 1000 - 1100 Stretching

Mass Spectrometry Fragmentation
In electron ionization mass spectrometry (EI-MS), 1-allyl-2-chlorobenzene is expected to

exhibit a molecular ion peak cluster ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, which is

characteristic of compounds containing one chlorine atom.[8] The primary fragmentation

pathway involves the loss of the chlorine atom, followed by rearrangement and further

fragmentation of the allyl chain.
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[C₉H₉Cl]⁺˙
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[C₉H₉]⁺
m/z = 117
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- C₂H₂

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation pathway for 1-allyl-2-chlorobenzene.

Synthesis Protocols
The synthesis of 1-allyl-2-chlorobenzene is most commonly achieved via cross-coupling

reactions. Below are detailed protocols for two effective methods: the Grignard reaction and the

Suzuki-Miyaura coupling.

Grignard Reaction (Primary Method)
This classic method involves the formation of an aryl Grignard reagent from an ortho-

dihalobenzene, followed by its reaction with an allyl halide.[9][10]

Experimental Workflow

1-bromo-2-chlorobenzene
+ Mg turnings

Step 1: Grignard Formation
(Anhydrous THF, I₂ catalyst)

Allyl Chloride
(CH₂=CHCH₂Cl)

Step 3: Coupling Reaction
(Add Allyl Chloride at 0°C)

Step 2: Intermediate
(2-chlorophenylmagnesium bromide)

Step 4: Quenching
(Saturated NH₄Cl solution)

Step 5: Workup
(Et₂O Extraction, Drying)

Step 6: Purification
(Column Chromatography)

Final Product:
1-allyl-2-chlorobenzene

Click to download full resolution via product page
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Caption: Workflow for the synthesis of 1-allyl-2-chlorobenzene via Grignard reaction.

Experimental Protocol:

Apparatus Setup: A three-necked, oven-dried, round-bottom flask is equipped with a

magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere

(e.g., nitrogen or argon).

Grignard Reagent Formation:

Magnesium turnings (1.2 eq.) are placed in the flask.

A small crystal of iodine is added to activate the magnesium surface.

A solution of 1-bromo-2-chlorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is

added dropwise via the dropping funnel to initiate the reaction. The mixture is gently

heated if necessary.

Once initiated, the remaining solution is added at a rate that maintains a gentle reflux.

After the addition is complete, the mixture is stirred until most of the magnesium is

consumed, yielding 2-chlorophenylmagnesium bromide.[9]

Coupling Reaction:

The Grignard solution is cooled to 0°C in an ice bath.

Allyl chloride (1.1 eq.), dissolved in anhydrous THF, is added dropwise. The reaction is

typically exothermic and the addition rate should be controlled to maintain the temperature

below 10°C.[11]

After addition, the reaction is allowed to warm to room temperature and stirred for several

hours or until TLC analysis indicates the consumption of the starting material.

Workup and Purification:

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of

ammonium chloride (NH₄Cl).
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The resulting mixture is transferred to a separatory funnel and extracted three times with

diethyl ether (Et₂O).

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to yield pure 1-
allyl-2-chlorobenzene.

Suzuki-Miyaura Coupling (Alternative Method)
The Suzuki-Miyaura coupling is a modern, powerful alternative that uses a palladium catalyst to

couple an aryl halide with an organoboron species.[12] This method offers high functional

group tolerance and generally milder reaction conditions.[13]

Reaction Scheme: 2-chlorophenylboronic acid is reacted with allyl bromide in the presence of a

palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent

mixture (e.g., Toluene/Water or Dioxane/Water).[14][15]

General Protocol:

Reactant Mixture: To a flask are added 2-chlorophenylboronic acid (1.0 eq.), allyl bromide

(1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

Solvent and Degassing: A solvent mixture, such as 1,4-dioxane and water, is added. The

mixture is thoroughly degassed by bubbling argon through it for 10-15 minutes.

Catalyst Addition: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0)

(0.05 eq.), is added under an argon atmosphere.[15]

Reaction: The flask is sealed and heated (e.g., to 80-100°C) with vigorous stirring overnight.

Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted

with an organic solvent. The combined organic layers are dried and concentrated. The final

product is purified via column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b074121#molecular-structure-and-formula-of-1-allyl-2-
chlorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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